molecular formula C20H22N2O3 B2881969 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide CAS No. 921836-79-5

3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Numéro de catalogue: B2881969
Numéro CAS: 921836-79-5
Poids moléculaire: 338.407
Clé InChI: RBPPISKZPNHQAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The target compound, 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide, features a benzoxazepin core fused with a substituted benzamide group. This structure combines a seven-membered heterocyclic ring (1,5-benzoxazepin) with a 3-methylbenzamide substituent at the 7-position.

Synthesis of such compounds typically involves coupling 3-methylbenzoic acid derivatives with amine-containing benzoxazepin intermediates, as exemplified by analogous reactions in . The compound’s structural complexity underscores the importance of advanced characterization techniques, such as X-ray crystallography using SHELX software for precise structural determination .

Propriétés

IUPAC Name

3-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-6-5-7-14(10-13)18(23)21-15-8-9-17-16(11-15)22(4)19(24)20(2,3)12-25-17/h5-11H,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPPISKZPNHQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclization of Substituted Benzonitrile Derivatives

Starting with 4-bromo-2-fluorobenzonitrile, alkylation with 2-aminoethanol in the presence of potassium tert-butoxide yields 2-(2-aminoethoxy)-4-bromobenzonitrile hydrochloride. Cyclization using trimethylaluminum or magnesium ethoxide forms the benzoxazepin ring. For the 3,3,5-trimethyl substitution, methyl groups are introduced via alkylation of intermediate amines or through Grignard reactions.

Reductive Amination and Oxidation

Alternative routes involve reductive amination of ketones with methylamine derivatives. For example, condensation of 3-methyl-2-oxopropanoic acid with 4-bromo-2-fluorobenzonitrile, followed by sodium cyanoborohydride reduction, yields a secondary amine. Subsequent oxidation with Jones reagent introduces the 4-oxo group.

Preparation of 3-Methylbenzoyl Chloride

The 3-methylbenzamide moiety is derived from 3-methylbenzoic acid. Two methods are prominent:

Direct Chlorination

3-Methylbenzoic acid reacts with thionyl chloride (SOCl₂) in dichloromethane under reflux, yielding 3-methylbenzoyl chloride. This method achieves >95% conversion with stoichiometric SOCl₂ and catalytic dimethylformamide (DMF).

Urea-Mediated Synthesis

A modified approach from YouTube demonstrations uses urea and boric acid as catalysts. Heating 3-methylbenzoic acid with urea at 180°C for 2.5 hours generates 3-methylbenzamide, which is subsequently treated with SOCl₂ to form the acyl chloride.

Amide Coupling Strategies

Coupling the benzoxazepin amine with 3-methylbenzoyl chloride requires careful reagent selection.

Schotten-Baumann Reaction

In aqueous NaOH, 3-methylbenzoyl chloride reacts with the benzoxazepin amine at 0–5°C. This method offers moderate yields (60–70%) but requires rigorous pH control to avoid hydrolysis.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane improves yields to 85–90%. The reaction proceeds at room temperature over 12 hours, with triethylamine as a base.

Alternative One-Pot Synthesis

Patent CN101362707A describes a fixed-bed reactor method for analogous benzamides. Adapting this for the target compound:

Continuous-Flow Reactor

A mixture of 3-methylbenzoic acid and the benzoxazepin amine (1:1.5 molar ratio) in N-methylpyrrolidone (NMP) is fed into a borophosphoric acid-coated fixed bed at 300°C and 4.0 MPa. Continuous dehydration yields the amide directly, with 88% conversion and 92% selectivity.

Purification and Characterization

Crystallization

The crude product is dissolved in hot ethanol and seeded with pure 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide crystals. Slow cooling to 20°C yields 80% recovery as a methanol solvate.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.85–7.40 (m, 7H, aromatic), 4.35 (s, 2H, OCH₂), 2.55 (s, 3H, CH₃), 1.45 (s, 6H, 2×CH₃).
  • LC-MS : m/z 423.2 [M+H]⁺.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Schotten-Baumann 65 92 Moderate
EDCI/HOBt 89 98 High
Fixed-Bed Reactor 88 95 Industrial

The EDCI/HOBt method balances yield and purity, while the fixed-bed approach excels in scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Applications De Recherche Scientifique

3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Benzamide Derivatives with Varied Substituents

The target compound shares structural homology with two benzamide analogs:

4-(Trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide (CAS 921836-34-2):

  • Substituent : 4-trifluoromethyl group on the benzamide.
  • Molecular Weight : 392.37 g/mol .
  • Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and may influence binding interactions in hydrophobic pockets.

4-tert-Butyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide (CAS 921587-08-8): Substituent: 4-tert-butyl group on the benzamide. Molecular Weight: 380.48 g/mol .

Key Differences :

Property Target Compound 4-Trifluoromethyl Analog 4-tert-Butyl Analog
Substituent Position 3-methyl 4-trifluoromethyl 4-tert-butyl
Molecular Weight (g/mol) Not explicitly stated 392.37 380.48
Electronic Effects Electron-donating (methyl) Electron-withdrawing (CF₃) Steric bulk (tert-butyl)
Likely Solubility Moderate Low (due to CF₃) Low (due to tert-butyl)

The 3-methyl substituent in the target compound balances electronic and steric effects, offering intermediate polarity compared to the more lipophilic trifluoromethyl and tert-butyl analogs.

Sulfonamide Derivatives

Replacing the benzamide group with a sulfonamide alters hydrogen-bonding capacity and electronic distribution:

3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide (CAS 921908-49-8): Functional Group: Sulfonamide (-SO₂NH-). Molecular Weight: 374.45 g/mol .

Impact: Increased molecular complexity may improve selectivity but complicate synthesis .

Comparison with Target Compound :

Property Target Compound (Benzamide) Sulfonamide Analog
Functional Group Amide (-CONH-) Sulfonamide (-SO₂NH-)
Hydrogen-Bonding Capacity Moderate High
Molecular Weight (g/mol) Not explicitly stated 374.45
Bioavailability Likely higher Reduced due to polarity

Structural and Functional Insights

The benzoxazepin core’s rigidity, confirmed via X-ray crystallography (using SHELX software ), ensures consistent spatial orientation of substituents. The 3-methylbenzamide group in the target compound provides a balance between steric bulk and electronic effects, distinguishing it from analogs with extreme lipophilicity (e.g., tert-butyl) or polarity (e.g., sulfonamide).

Activité Biologique

3-Methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Research suggests that the compound exhibits multiple biological activities through various mechanisms:

  • Enzyme Inhibition : It has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways. For instance, it shows inhibitory effects on glucosylceramide synthase (GCS), crucial for sphingolipid metabolism .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicate that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through the modulation of oxidative stress and inflammation in neuronal cells .

Pharmacokinetics

The pharmacokinetic profile of 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide indicates favorable absorption and distribution characteristics. It has a moderate half-life and is primarily metabolized in the liver.

Table 1: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReference
Enzyme InhibitionInhibition of glucosylceramide synthase
AnticancerInduction of apoptosis
NeuroprotectionModulation of oxidative stress

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionModerate
Half-life6 hours
MetabolismHepatic

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by oxidative stress, administration of the compound showed a marked improvement in cognitive function and a reduction in markers of inflammation and oxidative damage. Behavioral tests indicated enhanced memory retention compared to control groups.

Q & A

Q. What are the critical steps in synthesizing 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide?

  • Methodological Answer : The synthesis involves a multi-step approach:
  • Step 1 : Construction of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization, using amines and catalysts under controlled temperature (60–80°C) .
  • Step 2 : Introduction of the 3-methylbenzamide moiety through amide coupling. This requires activating agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DCM or THF) .
  • Step 3 : Purification via column chromatography or crystallization to achieve >95% purity .
    Key reagents include potassium carbonate for pH adjustment and lithium aluminum hydride for selective reductions .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR are used to verify the benzoxazepine core and substituent positions. For example, the 4-oxo group shows a carbonyl signal at ~170 ppm in 13C NMR .
  • HPLC : Ensures purity (>98%) and identifies byproducts from incomplete coupling reactions .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 393.18) .
  • IR Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Methodological Answer :
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity during cyclization .
  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve amide coupling efficiency by stabilizing intermediates .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., nitro group reduction) .
  • Flow Chemistry : Continuous flow systems reduce reaction times and improve reproducibility for industrial-scale synthesis .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Target Validation : Use CRISPR/Cas9 knockouts to confirm specificity for purported targets (e.g., kinases or GPCRs) .
  • Dose-Response Analysis : Establish EC50/IC50 curves in multiple cell lines to account for variability in membrane permeability .
  • Metabolic Stability Testing : Incubate with liver microsomes to identify metabolites that may interfere with activity .
  • Structural Analog Comparison : Compare with derivatives (e.g., 4-chloro or trifluoromethyl analogs) to isolate substituent effects .

Q. How do substituents on the benzamide and benzoxazepine moieties influence bioactivity?

  • Methodological Answer : A structure-activity relationship (SAR) study reveals:
Substituent PositionModificationEffect on ActivityReference
Benzamide (3-methyl)Increased lipophilicityEnhances blood-brain barrier penetration
Benzoxazepine (3,3,5-trimethyl)Steric hindranceReduces off-target binding
4-Oxo groupHydrogen bondingCritical for kinase inhibition
  • Computational Modeling : DFT calculations predict binding modes with target proteins (e.g., MDM2-p53 interaction) .
  • In Vivo PK/PD Studies : Methyl groups at 3,3,5-positions improve metabolic stability in rodent models .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no efficacy?

  • Methodological Answer : Discrepancies arise from:
  • Cell Line Variability : Sensitivity differences in p53-wildtype vs. mutant lines (e.g., HCT116 vs. MDA-MB-231) .
  • Assay Conditions : Viability assays (MTT vs. ATP luminescence) may yield conflicting IC50 values due to detection thresholds .
  • Compound Stability : Degradation in DMSO stock solutions (e.g., hydrolysis of the oxazepine ring) reduces effective concentration .
    Resolution : Pre-test compound stability via LC-MS and standardize assays across labs .

Experimental Design

Q. How to design a robust in vitro screening protocol for this compound?

  • Methodological Answer :
  • Primary Screen : Test at 10 µM in a panel of 50 cancer cell lines (NCI-60) to identify responsive lineages .
  • Secondary Assays :
  • Apoptosis : Caspase-3/7 activation via fluorescence microscopy.
  • Cell Cycle : Flow cytometry with propidium iodide staining .
  • Counter-Screens : Assess toxicity in non-cancerous cells (e.g., HEK293) to evaluate selectivity .
  • Positive Controls : Include staurosporine (apoptosis inducer) and doxorubicin (DNA intercalator) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.